![molecular formula C70H125N3O29 B1241427 (2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid](/img/structure/B1241427.png)
(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)-beta-Gal-(1->4)-beta-Glc-(1<->1’)-Cer(d18:1/18:0) is a complex glycosphingolipid. It is composed of multiple sugar residues linked to a ceramide backbone. This compound is significant in various biological processes, including cell-cell interactions, signal transduction, and immune responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)-beta-Gal-(1->4)-beta-Glc-(1<->1’)-Cer(d18:1/18:0) involves multiple steps:
Glycosylation: The sequential addition of sugar residues (Gal, Glc) is performed using glycosyltransferases or chemical glycosylation methods.
Ceramide Attachment: The ceramide backbone is synthesized separately and then attached to the glycan moiety through a glycosidic bond.
Industrial Production Methods
Industrial production of this compound typically involves:
Fermentation: Using genetically engineered microorganisms to produce the glycan moiety.
Enzymatic Synthesis: Employing specific enzymes to catalyze the formation of glycosidic bonds.
Purification: Utilizing chromatographic techniques to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ceramide moiety.
Reduction: Reduction reactions can modify the sugar residues or the ceramide backbone.
Substitution: Substitution reactions can occur at the hydroxyl groups of the sugar residues.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidized Derivatives: Modified ceramide or sugar residues.
Reduced Derivatives: Altered sugar residues or ceramide backbone.
Substituted Derivatives: New compounds with different functional groups attached to the sugar residues.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Glycans: Used as a model compound for studying glycosylation reactions.
Analytical Standards: Employed as a standard in mass spectrometry and chromatography.
Biology
Cell Signaling: Investigated for its role in cell-cell communication and signal transduction.
Immune Response: Studied for its involvement in immune system modulation.
Medicine
Disease Markers: Used as a biomarker for certain diseases, including cancer and neurodegenerative disorders.
Therapeutic Targets: Explored as a target for drug development.
Industry
Biotechnology: Utilized in the production of glycosylated proteins and other biopharmaceuticals.
Diagnostics: Employed in diagnostic assays for detecting specific glycan structures.
Mecanismo De Acción
The compound exerts its effects through interactions with specific receptors and enzymes. The sialic acid residues (Neu5Ac) play a crucial role in binding to sialic acid-binding immunoglobulin-type lectins (Siglecs) and other receptors. This binding triggers various signaling pathways involved in immune responses, cell adhesion, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)-beta-Gal-(1->4)-beta-Glc-(1<->1’)-Cer(d18:1/16:0)
- alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)-beta-Gal-(1->4)-beta-Glc-(1<->1’)-Cer(d18:1/20:0)
Uniqueness
- Ceramide Composition : The specific ceramide composition (d18:1/18:0) distinguishes it from other similar compounds.
- Biological Activity : The unique combination of sugar residues and ceramide backbone contributes to its specific biological activities and interactions.
Propiedades
Fórmula molecular |
C70H125N3O29 |
|---|---|
Peso molecular |
1472.7 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C70H125N3O29/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94)/b33-31+/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-/m0/s1 |
Clave InChI |
CSXAHYACQIWDLT-JUFCRVMESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



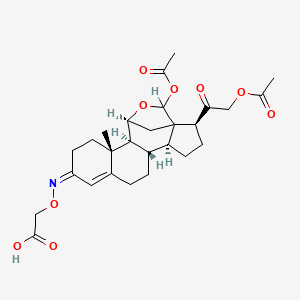
![1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea](/img/structure/B1241349.png)
![4-N-[(E)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-5-nitropyrimidine-2,4-diamine](/img/structure/B1241350.png)
![N-[(E)-2,3-dihydroinden-1-ylideneamino]-2-nitroaniline](/img/structure/B1241351.png)
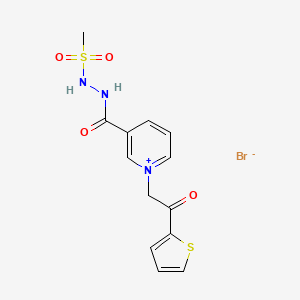
![1-[1-Butyl-2-oxo-4-[3-(pyridin-3-ylmethoxy)phenyl]-1,8-naphthyridin-3-yl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1241356.png)
![2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1241357.png)
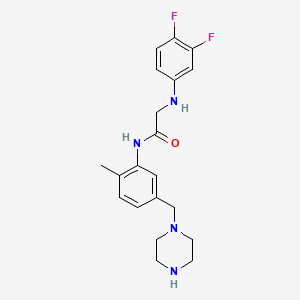
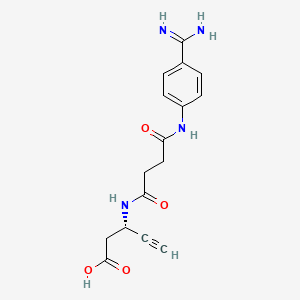
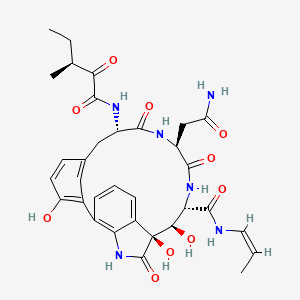
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-1H,10H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1241364.png)
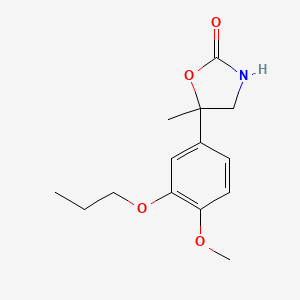
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid](/img/structure/B1241367.png)
